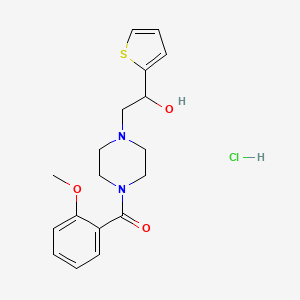
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a complex organic compound that has captured the interest of researchers across various scientific disciplines. The structure comprises a piperazine ring substituted with a hydroxyethyl group attached to a thiophene ring and a methoxyphenyl group, presenting a unique framework for diverse chemical reactions and biological activities.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds through reactions such as:
Substitution and coupling reactions: involving thiophene derivatives and piperazine.
Hydroxylation: to introduce the hydroxy group.
Condensation reactions: with 2-methoxybenzaldehyde to form the methanone moiety.
Hydrochloride salt formation: to enhance the solubility and stability of the compound.
Industrial Production Methods:
On an industrial scale, the production involves optimizing the reaction conditions to increase yield and purity. This includes controlling parameters such as temperature, pH, and the use of catalysts. Continuous flow synthesis and automated reactors are often employed to streamline the process.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form carbonyl derivatives.
Reduction: Reduction of the methanone group can yield secondary alcohols.
Substitution: The compound's aromatic and heterocyclic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: including sodium borohydride or lithium aluminium hydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: include ketones and aldehydes.
Reduction products: involve alcohol derivatives.
Substitution reactions: yield various substituted thiophene and methoxyphenyl compounds.
Wissenschaftliche Forschungsanwendungen
The compound is widely used in multiple scientific research fields:
Chemistry: As a building block in organic synthesis and material science.
Biology: For studying its biochemical interactions and potential as a bioactive agent.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism typically involves:
Binding to active sites: of enzymes, inhibiting or modifying their activity.
Interacting with cell membrane receptors: to trigger specific cellular responses.
Modulating signaling pathways: involved in biological processes such as inflammation, oxidation, and cellular growth.
Vergleich Mit ähnlichen Verbindungen
(4-(2-Hydroxyethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
(4-(2-Hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride
Uniqueness:
The presence of the thiophene ring in (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride distinguishes it from its analogs, offering unique electronic and steric properties that influence its reactivity and biological activity.
This compound's intricate structure and diverse functionality make it a valuable subject for ongoing research and development.
Eigenschaften
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-23-16-6-3-2-5-14(16)18(22)20-10-8-19(9-11-20)13-15(21)17-7-4-12-24-17;/h2-7,12,15,21H,8-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXKAJZGQHZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide](/img/structure/B2963010.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)
![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)
![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/new.no-structure.jpg)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)
![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2963028.png)
